molecular formula C18H19N5O B2748618 1-(benzotriazol-2-yl)-N-(4-methylphenyl)-1-morpholin-4-ylmethanimine CAS No. 340756-33-4

1-(benzotriazol-2-yl)-N-(4-methylphenyl)-1-morpholin-4-ylmethanimine

Cat. No. B2748618
CAS RN: 340756-33-4
M. Wt: 321.384
InChI Key: LRKAMOIBKCYJPI-VHEBQXMUSA-N
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Description

The compound appears to contain a benzotriazole moiety, a morpholine ring, and a methylphenyl group . Benzotriazoles are an important class of compounds used as UV absorbers . Morpholine is a common motif in organic chemistry with various applications, and methylphenyl groups are common in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be based on the structures of its components: a benzotriazole ring, a morpholine ring, and a methylphenyl group . The exact structure would depend on how these components are connected.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzotriazoles generally have good thermal stability and resistance to light, which makes them useful as UV absorbers .

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. If it’s used as a UV absorber like other benzotriazoles, it might work by absorbing UV radiation and releasing it as less harmful energy .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and use. Some benzotriazoles are classified as hazardous due to their persistence, bioaccumulation potential, and toxicity .

properties

IUPAC Name

1-(benzotriazol-2-yl)-N-(4-methylphenyl)-1-morpholin-4-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-14-6-8-15(9-7-14)19-18(22-10-12-24-13-11-22)23-20-16-4-2-3-5-17(16)21-23/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKAMOIBKCYJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(N2CCOCC2)N3N=C4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzotriazol-2-yl)-N-(4-methylphenyl)-1-morpholin-4-ylmethanimine

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